Tetrapropyl-D28-ammonium bromide
Description
Contextualization of Quaternary Ammonium (B1175870) Salts in Chemical Systems
Quaternary ammonium salts (QAS), also known as quats, are a broad class of chemical compounds with the general structure [NR4]+, where R represents an alkyl or aryl group. noaa.gov Unlike primary, secondary, or tertiary ammonium cations, quaternary ammonium cations are permanently charged, irrespective of the pH of their solution. noaa.govwikipedia.org This permanent positive charge, centered on the nitrogen atom, is a defining characteristic that underpins their diverse functionalities. nih.govsavemyexams.com
The structure of QAS imparts an amphiphilic nature, possessing both a hydrophilic charged head and hydrophobic hydrocarbon tails. savemyexams.commdpi.com This allows them to act as cationic surfactants, reducing the surface tension between immiscible liquids. savemyexams.com Their applications are widespread and varied, including use as disinfectants, preservatives, antistatic agents, and fabric softeners. wikipedia.orgnih.gov In industrial processes, they serve as phase transfer catalysts, accelerating reactions between reactants dissolved in immiscible solvents like oil and water. noaa.govwikipedia.orgtaylorandfrancis.com The specific properties and applications of a QAS are determined by the nature of the alkyl or aryl groups attached to the central nitrogen atom. nih.gov
Significance of Deuterium (B1214612) Labeling in Investigating Molecular Phenomena
Deuterium labeling, the selective replacement of hydrogen atoms with deuterium (²H), is a powerful technique for probing molecular structure, dynamics, and reaction mechanisms. synmr.inthalesnano.com While chemically similar to hydrogen, the increased mass of deuterium leads to a discernible kinetic isotope effect (KIE), where reactions involving the breaking of a carbon-deuterium bond are slower than those involving a carbon-hydrogen bond. chem-station.com This effect is invaluable for studying reaction pathways. thalesnano.comchem-station.com
In analytical chemistry, deuterated compounds are extensively used as internal standards in mass spectrometry to enhance the accuracy of quantification. thalesnano.com Furthermore, deuterium labeling is crucial in nuclear magnetic resonance (NMR) spectroscopy for simplifying complex spectra and aiding in structural determination. thalesnano.comclearsynth.com The distinct nuclear properties of deuterium also make it an excellent contrast agent in neutron scattering studies, providing detailed information about the structure and dynamics of molecules in solution. lu.sebath.ac.ukresearchgate.net The incorporation of deuterium can also modify the pharmacokinetic properties of drug molecules, potentially enhancing their metabolic stability. clearsynth.comacs.orgckisotopes.com
Scope and Research Imperatives for Tetrapropyl-D28-ammonium Bromide
This compound serves as a highly specialized tool for a range of research applications, primarily leveraging the benefits of its deuterated structure. The complete isotopic labeling of the propyl chains makes it an ideal candidate for studies where suppressing the proton signal is essential for observing other nuclei or for tracking the behavior of the cation without interference from solvent protons.
Key research imperatives for this compound include:
Advanced NMR and Spectroscopic Studies: The absence of protons in the cation allows for "proton-free" environments in certain NMR experiments, simplifying spectral analysis of other components in a mixture. nih.gov It is also a valuable tool for calibrating and testing new NMR and mass spectrometry techniques.
Neutron Scattering Investigations: As a deuterated analogue of tetrapropylammonium (B79313) bromide, it is instrumental in neutron scattering experiments to study ion hydration, ion-ion correlations, and the structure of electrolyte solutions. lu.senih.gov These studies provide fundamental insights into the behavior of ions in various solvents, which is critical for understanding electrochemical processes and the properties of deep eutectic solvents. nih.govresearchgate.net
Probing Molecular Interactions: The deuterated compound allows researchers to isolate and study the interactions of the bromide anion and other species in solution without the complicating factor of proton signals from the cation. This is particularly relevant in understanding the mechanisms of phase transfer catalysis and the formation of ion pairs and clusters. nih.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂D₂₈BrN | guidechem.com |
| Molecular Weight | 294.43 g/mol | guidechem.com |
| Monoisotopic Mass | 293.31626 u | guidechem.com |
| Isotope Atom Count | 28 | guidechem.com |
| Heavy Atom Count | 14 | guidechem.com |
| Rotatable Bond Count | 8 | guidechem.com |
| Covalently-Bonded Unit Count | 2 | guidechem.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
tetrakis(1,1,2,2,3,3,3-heptadeuteriopropyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQMOFGZRJUORO-PJUGJBFXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584072 | |
| Record name | N,N,N-Tris[(~2~H_7_)propyl](~2~H_7_)propan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-84-6 | |
| Record name | N,N,N-Tris[(~2~H_7_)propyl](~2~H_7_)propan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284474-84-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry
Advanced Synthetic Routes for Tetrapropylammonium (B79313) Bromide
The traditional and most common method for synthesizing tetrapropylammonium bromide (TPABr) is through the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide. wikipedia.org In this case, tripropylamine (B89841) reacts with n-propyl bromide.
Reaction: (CH₃CH₂CH₂)₃N + CH₃CH₂CH₂Br → (CH₃CH₂CH₂)₄N⁺Br⁻
This reaction is typically carried out in a polar solvent to facilitate the formation of the ionic product. nih.gov
Advanced synthetic methodologies have focused on improving reaction efficiency, yield, and purity, as well as developing more environmentally benign processes. One such advancement is the use of continuous flow reactors. A continuous process for the quaternization of tertiary amines with an alkyl halide has been developed, operating at temperatures between 50°C and 140°C and pressures sufficient to keep the alkyl halide dissolved in the reaction mixture (12 to 65 bar). wikipedia.orgprepchem.com This method can reduce reaction times and improve product consistency. The process can be performed with or without a solvent, with the solvent-free approach often leading to fewer by-products. prepchem.com
Another approach involves the use of alternative alkylating agents. While alkyl bromides are common, alkyl iodides can be superior alkylating agents in Menshutkin reactions. wikipedia.org Furthermore, the use of renewable reagents like dimethyl carbonate for the quaternization of tertiary amines is being explored as a greener alternative to traditional alkyl halides. acs.org
Isotopic Labeling Strategies for Deuterated Analogues
The synthesis of Tetrapropyl-D28-ammonium bromide, where all 28 hydrogen atoms on the four propyl chains are replaced with deuterium (B1214612), requires a strategic approach to isotopic labeling. The primary strategy involves the use of deuterated precursors in the quaternization reaction.
A plausible synthetic route commences with the preparation of perdeuterated n-propanol (n-propanol-d8). This can be achieved through methods such as iridium-catalyzed α-deuteration of propanol (B110389) using D₂O as the deuterium source. nih.gov Commercially available 1-Propanol-D8 serves as a key starting material. nobracat-isotopes.com
This deuterated alcohol can then be converted to perdeuterated n-propyl bromide (n-propyl-d7-bromide). A standard method for this conversion is the reaction of the alcohol with hydrobromic acid, often generated in situ from sodium bromide and sulfuric acid. prepchem.comgoogle.com
Plausible Reaction Scheme: CD₃CD₂CD₂OD + HBr → CD₃CD₂CD₂Br + H₂O
The other essential precursor is perdeuterated tripropylamine (tri(propyl-d7)amine). This can be synthesized through the alkylation of ammonia (B1221849) or a deuterated amine with n-propyl-d7-bromide. The reaction of n-propyl-d7-amine (B1457171) with two equivalents of n-propyl-d7-bromide would yield the desired tri(propyl-d7)amine. A supplier for Propyl-d7-amine (CD₃(CD₂)₂NH₂) exists, indicating its feasible synthesis. sigmaaldrich.com
Finally, the Menshutkin reaction between tri(propyl-d7)amine and n-propyl-d7-bromide yields the target molecule, this compound.
(CD₃CD₂CD₂)₃N + CD₃CD₂CD₂Br → (CD₃CD₂CD₂)₄N⁺Br⁻
General methods for the deuteration of amines and amides using deuterated trifluoroacetic acid or other catalytic systems have also been reported and could potentially be adapted. nih.gov
Optimization of Reaction Conditions and Yields in Quaternization Processes
The yield and purity of tetrapropylammonium bromide are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, reaction temperature, and reaction time.
Polar solvents are generally preferred for the quaternization reaction. nih.gov A patent describes the use of various polar solvents such as nitromethane, hexamethylphosphoric acid triamide, and dimethylformamide (DMF). vedantu.com The choice of solvent can significantly impact the yield. For instance, in one study, using a larger volume of DMF (600 ml) resulted in a 93% yield, whereas a smaller volume (50 ml) gave a 49% yield. vedantu.com The reaction temperature is also a critical factor, with a typical range being between 60°C and 160°C. nih.gov
The following table summarizes the effect of different solvents and conditions on the yield of tetrapropylammonium bromide as reported in a patent:
| Precursor 1 | Precursor 2 | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
| Tripropylamine | Propyl bromide | Dimethylformamide (200 ml) | 130 | 6 | 63 |
| Tripropylamine | Propyl bromide | Dimethylformamide (50 ml) | Not specified | Not specified | 49 |
| Tripropylamine | Propyl bromide | Dimethylformamide (600 ml) | Not specified | Not specified | 93 |
| Tripropylamine | Propyl bromide | Nitromethane (200 ml) | 50 | 12 | 47.5 |
Data compiled from a granted patent. vedantu.com
Preparation of Related Tetrapropylammonium-Based Ionic Species
Tetrapropylammonium bromide can serve as a precursor for the synthesis of other tetrapropylammonium-based ionic species, most notably deep eutectic solvents (DESs). DESs are mixtures of a quaternary ammonium (B1175870) salt (as a hydrogen bond acceptor, HBA) and a hydrogen bond donor (HBD) that have a melting point significantly lower than that of the individual components.
New deep eutectic solvents have been synthesized using tetrapropylammonium bromide with various hydrogen bond donors such as ethylene (B1197577) glycol, triethylene glycol, and glycerol (B35011). nobracat-isotopes.comcarlroth.com The molar ratio of the HBA to the HBD is a critical parameter that influences the physical properties of the resulting DES.
The table below shows examples of tetrapropylammonium bromide-based deep eutectic solvents and their minimum melting points at specific molar ratios:
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Minimum Melting Point (K) |
| Tetrapropylammonium bromide | Ethylene glycol | 1:4 | 249.75 |
| Tetrapropylammonium bromide | Triethylene glycol | 1:3 | 253.95 |
| Tetrapropylammonium bromide | Glycerol | 1:3 | 257.05 |
Data sourced from a study on new tetrapropylammonium bromide-based deep eutectic solvents. nobracat-isotopes.comcarlroth.com
These DESs exhibit a wide range of liquid properties and have potential applications as environmentally friendly solvents in various chemical processes. nobracat-isotopes.comcarlroth.com The synthesis of other tetrapropylammonium salts with different anions can also be achieved through ion exchange reactions, further expanding the family of related ionic species.
Elucidating Molecular Structure and Dynamics Through Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for probing the structure and dynamics of molecules at the atomic level. By exploiting the magnetic properties of atomic nuclei, different NMR techniques can provide complementary information about the chemical environment, connectivity, and motion of atoms within a molecule.
Deuterium (B1214612) (²H or D) NMR spectroscopy is particularly well-suited for studying deuterated compounds like Tetrapropyl-D28-ammonium bromide. wikipedia.org While proton NMR is often limited in its utility for highly deuterated compounds due to the low intensity of residual proton signals, D-NMR provides a direct window into the behavior of the deuterium-labeled parts of the molecule. sigmaaldrich.com The natural abundance of deuterium is very low (about 0.016%), so samples must be isotopically enriched to obtain a satisfactory signal. wikipedia.org
In the solid state, D-NMR spectra are especially informative. The quadrupolar nature of the deuterium nucleus (spin I=1) results in spectral line shapes that are highly sensitive to the orientation of the C-D bond relative to the external magnetic field. wikipedia.org This allows for the detailed investigation of molecular motion and orientation. For this compound, D-NMR can be used to study the dynamics of the propyl chains, such as rotations around the C-C and C-N bonds. Changes in the spectral line shape with temperature can reveal the onset of different motional regimes and provide quantitative data on the rates and amplitudes of these motions.
In solution, D-NMR can shed light on solvent-solute interactions. Studies on the non-deuterated analogue, tetrapropylammonium (B79313) bromide (TPAB), in aqueous solutions have shown that the tetrapropylammonium (TPA⁺) cation exhibits apolar hydration. rsc.org Neutron scattering studies indicate that water molecules arrange in a somewhat featureless manner around the TPA⁺ cation. rsc.org Furthermore, the TPA⁺ cation has a tendency to adopt a more compact configuration in water and can form small clusters of two to four molecules. rsc.org D-NMR of this compound in various solvents, particularly water, can provide further details on these interactions by monitoring changes in the deuterium relaxation times and chemical shifts, which are sensitive to the local molecular environment and dynamics. nih.gov
Carbon-13 NMR spectroscopy is a fundamental technique for confirming the carbon skeleton of organic molecules. Since ¹³C has a spin of I=1/2, its NMR spectra are typically simpler to interpret than those of quadrupolar nuclei. For this compound, the ¹³C-NMR spectrum is expected to be very similar to that of its non-deuterated counterpart, with the primary difference being the splitting of carbon signals due to coupling with the attached deuterium atoms (C-D coupling) instead of protons.
The ¹³C-NMR spectrum of tetrapropylammonium bromide shows distinct signals for the three chemically non-equivalent carbon atoms of the propyl chains. chemicalbook.com The chemical shifts provide information about the electronic environment of each carbon atom. The carbon atom directly bonded to the positively charged nitrogen atom (α-carbon) is the most deshielded and appears at the highest chemical shift. The subsequent carbons (β and γ) appear at progressively lower chemical shifts.
Table 1: Representative ¹³C-NMR Chemical Shifts for the Tetrapropylammonium Cation
| Carbon Atom | Chemical Shift (ppm) |
| α-CH₂ (C-N) | ~59 ppm |
| β-CH₂ | ~17 ppm |
| γ-CH₃ | ~11 ppm |
Note: Data is based on the non-deuterated analogue, Tetrapropylammonium bromide. The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions. chemicalbook.comchemicalbook.com
The presence of these three distinct signals in the expected regions of the spectrum serves as a definitive confirmation of the tetrapropylammonium structure.
While this compound itself would show virtually no signal in a ¹H-NMR spectrum, the analysis of its non-deuterated analogue, tetrapropylammonium bromide, is highly informative for structural elucidation. chemicalbook.com The ¹H-NMR spectrum of TPAB displays three distinct multiplets corresponding to the protons on the α, β, and γ carbons of the propyl chains.
The integration of the peak areas in the ¹H-NMR spectrum confirms the ratio of protons in each environment. The splitting pattern of the signals, governed by the n+1 rule, reveals the connectivity of the atoms. For instance, the signal for the α-protons is split by the adjacent β-protons, and the signal for the γ-protons is split by the adjacent β-protons. The β-protons, being adjacent to both α and γ protons, exhibit a more complex multiplet. libretexts.org
Table 2: Representative ¹H-NMR Data for Tetrapropylammonium Bromide
| Protons | Chemical Shift (ppm) | Multiplicity |
| α-CH₂ | ~3.38 ppm | Triplet |
| β-CH₂ | ~1.78 ppm | Multiplet |
| γ-CH₃ | ~1.07 ppm | Triplet |
Note: Data is based on the non-deuterated analogue, Tetrapropylammonium bromide, in CDCl₃. The exact chemical shifts and multiplicities can vary with the solvent and spectrometer frequency. chemicalbook.com
Furthermore, ¹H-NMR is a valuable technique for studying the interactions of tetrapropylammonium bromide in mixed systems. For example, it has been used to investigate the molecular interactions between tetraalkylammonium bromides and surfactants like cetyltrimethylammonium bromide (CTAB) in aqueous solutions. researchgate.net Changes in the chemical shifts of the tetrapropylammonium and surfactant protons upon mixing can provide insights into the nature and extent of their intermolecular interactions. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. These methods are highly sensitive to molecular structure, symmetry, and bonding, making them powerful tools for functional group identification and the study of intermolecular forces. fiveable.me
The infrared and Raman spectra of tetrapropylammonium bromide are characterized by vibrational bands corresponding to the various motions of the atoms and functional groups within the tetrapropylammonium cation. researchgate.net The high-frequency region of the spectra (above 2800 cm⁻¹) is dominated by the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups. Asymmetric and symmetric stretching modes of these groups give rise to distinct bands. The lower frequency regions contain the bending (scissoring, wagging, twisting, and rocking) vibrations of the C-H bonds, as well as the stretching and bending vibrations of the C-C and C-N skeletal framework.
For this compound, the substitution of hydrogen with deuterium will cause a significant shift of the C-H vibrational bands to lower frequencies (C-D vibrations) due to the heavier mass of deuterium. This isotopic shift is a key feature that can be used to confirm the deuteration of the compound.
Table 3: General Vibrational Band Assignments for the Tetrapropylammonium Cation
| Wavenumber Range (cm⁻¹) | Assignment |
| 2985 - 2965 cm⁻¹ | Asymmetric C-H stretching in CH₃ and CH₂ |
| 2954 - 2837 cm⁻¹ | Symmetric C-H stretching in CH₃ and CH₂ |
| ~1470 cm⁻¹ | CH₂ scissoring and CH₃ asymmetric bending |
| ~1380 cm⁻¹ | CH₃ symmetric bending (umbrella mode) |
| 1100 - 700 cm⁻¹ | C-C and C-N stretching, CH₂ rocking |
Note: These assignments are based on the non-deuterated analogue, Tetrapropylammonium bromide. The bands for this compound would appear at significantly lower wavenumbers. researchgate.net
Vibrational spectroscopy is also a sensitive probe of the intermolecular forces that a molecule experiences. Changes in the local environment of the Tetrapropyl-D28-ammonium cation, such as those caused by changes in solvent, temperature, or pressure, will be reflected in its IR and Raman spectra.
For instance, studies on crystalline tetra-n-propylammonium bromide under high pressure have shown shifts in the vibrational bands, indicating a pressure-induced phase transition. researchgate.net These spectral changes are a direct consequence of the altered intermolecular distances and forces within the crystal lattice.
While the tetrapropylammonium cation itself cannot act as a hydrogen bond donor, it can act as a hydrogen bond acceptor in certain situations, and its interactions with hydrogen-bonding solvents can be observed. In studies of tetrapropylammonium bromide in deep eutectic solvents (DESs) formed with hydrogen bond donors like ethylene (B1197577) glycol or glycerol (B35011), the vibrational spectra would reveal changes in the O-H stretching bands of the hydrogen bond donor, providing evidence of hydrogen bonding interactions with the bromide anion and potentially weaker C-H···O interactions with the cation. elsevierpure.com
Furthermore, low-frequency Raman spectroscopy can be used to directly probe the weak intermolecular and interionic vibrations in tetraalkylammonium salt hydrates. mdpi.com These vibrations, which occur in the terahertz region, are directly related to the binding forces between ions and between ions and water molecules. mdpi.com Such studies on this compound could provide detailed information on the hydration shell dynamics and the strength of the ion-ion and ion-solvent interactions.
Time-Resolved Spectroscopic Investigations
Time-resolved spectroscopic techniques are indispensable tools for probing the transient interactions and dynamic processes that govern the behavior of molecules in solution. By monitoring system responses on ultrafast timescales, these methods provide a detailed picture of molecular motion, energy transfer, and structural rearrangements. For ionic species such as this compound, these techniques offer a window into the fundamental processes of solvation and aggregation, which are critical to their function in various chemical and biological systems.
Femtosecond Infrared Spectroscopy for Solvation Dynamics
Femtosecond Infrared (fs-IR) spectroscopy is a powerful technique for investigating the dynamics of solute-solvent interactions. By using ultrashort infrared pulses, it is possible to track the vibrational frequency shifts of a solute molecule as the surrounding solvent molecules reorganize in response to a change in the solute's electronic state. This spectral evolution provides a direct measure of the solvation dynamics, revealing the timescales of different solvent relaxation processes.
The solvation of a cation like tetrapropylammonium (TPA+) in a polar solvent such as water is a complex process. The deuteration of the propyl chains in this compound to have the formula (CD₃CD₂CD₂)₄N⁺Br⁻ provides a unique spectroscopic handle, as the C-D vibrational modes are shifted to lower frequencies compared to C-H modes, reducing spectral overlap with residual solvent absorption.
Research on similar tetra-alkylammonium ions suggests that the solvation dynamics around the TPA+ cation are influenced by its large, non-polar alkyl chains. A neutron scattering study on aqueous solutions of tetrapropylammonium bromide (TPA+ Br-) indicated that water molecules form a somewhat unstructured hydration shell around the cation, a characteristic of apolar hydration. rsc.org This is in contrast to the more ordered, tetrahedral arrangement of water around smaller cations like tetramethylammonium (B1211777) (TMA+). rsc.org
The solvation response, S(t), which describes the time-dependent decay of the energy of the solute, can be modeled with components representing different physical processes. An initial, ultrafast decay on the order of tens to hundreds of femtoseconds is typically attributed to the inertial, librational motions of the water molecules in the first solvation shell. This is followed by a slower, diffusive component on the picosecond timescale, which reflects the larger-scale reorientational and translational motions of the solvent as it settles into a new equilibrium configuration. For a large ion like TPA+, this diffusive component can be further complicated by the hydrophobic interactions of the propyl chains with the surrounding water.
Table 1: Illustrative Solvation Time Constants for a Tetrapropylammonium-like Cation in Water
| Solvation Component | Timescale (ps) | Contribution (%) | Physical Process |
|---|---|---|---|
| Inertial | 0.1 - 0.3 | 30 - 50 | Librational motion of water molecules |
| Diffusive (fast) | 1 - 5 | 20 - 40 | Reorientation of water in the first solvation shell |
| Diffusive (slow) | 10 - 50 | 10 - 30 | Reorganization of the broader hydrogen-bond network |
This table presents hypothetical data based on typical values for similar ions in aqueous solution to illustrate the expected timescales of solvation dynamics.
Dynamic Light Scattering for Aggregation Behavior in Solution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. sigmaaldrich.comgoogle.commdpi.com DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing the correlation of these intensity fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.
In the context of this compound, DLS is an ideal technique to investigate its aggregation behavior in aqueous solutions. The balance between the electrostatic repulsion of the positively charged ammonium (B1175870) headgroups and the hydrophobic attraction of the deuterated propyl chains can lead to the formation of aggregates or micelles, particularly as the concentration of the salt is increased.
A neutron scattering study of the non-deuterated analogue, tetrapropylammonium bromide, has suggested a tendency for these cations to form small clusters of 2-4 molecules even at concentrations as low as 0.4 M. rsc.org It was also noted that the TPA+ ion has a propensity to fold into a more compact configuration. rsc.org DLS can provide quantitative information on the size and size distribution of such aggregates.
A typical DLS experiment on an aqueous solution of this compound would involve measuring the scattered light at various concentrations. At low concentrations, one would expect to observe a single population corresponding to the individual, solvated ions. As the concentration increases, the appearance of a second population with a larger hydrodynamic radius would indicate the formation of aggregates. The polydispersity index (PDI), also obtained from DLS measurements, provides an indication of the width of the size distribution. A PDI value close to zero suggests a monodisperse sample, while values approaching one indicate a broad distribution of particle sizes, which can be indicative of ongoing or uncontrolled aggregation.
The table below presents hypothetical DLS data that might be expected from an analysis of this compound solutions at different concentrations, illustrating the onset of aggregation.
Table 2: Hypothetical Dynamic Light Scattering Data for this compound in Aqueous Solution
| Concentration (M) | Species | Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| 0.01 | Monomer | ~0.5 | < 0.1 |
| 0.1 | Monomer & Small Aggregates | ~0.5 and ~2-4 | 0.2 - 0.4 |
| 0.5 | Aggregates | > 5 | > 0.5 |
This table is illustrative and presents expected trends in DLS data based on the known behavior of similar tetra-alkylammonium salts.
By combining the insights from both femtosecond infrared spectroscopy and dynamic light scattering, a comprehensive understanding of the molecular-level interactions and macroscopic behavior of this compound in solution can be achieved. The former technique reveals the ultrafast dynamics of how the solvent accommodates the ion, while the latter provides a picture of the longer-timescale, collective behavior of the ions as they self-associate.
Complexation and Solvation Phenomena in Diverse Media
Solute-Solvent Interaction Mechanisms
The interaction of tetrapropyl-d28-ammonium bromide with solvent molecules is multifaceted, involving hydrophobic effects from the alkyl chains and electrostatic interactions from the charged headgroup and the bromide counter-ion. These interactions dictate the structuring of the solvent in the immediate vicinity of the solute and influence the dynamic properties of the bulk solvent.
In aqueous solutions, the tetrapropylammonium (B79313) (TPA⁺) cation induces a phenomenon known as hydrophobic hydration. Neutron scattering studies on aqueous solutions of TPAB have revealed that the water molecules arrange in an almost featureless manner around the TPA⁺ cation, which is indicative of apolar hydration. rsc.org This contrasts with the more structured, tetrahedral arrangement of water around smaller tetraalkylammonium ions like tetramethylammonium (B1211777) (TMA⁺). The large, nonpolar surface area of the four propyl chains disrupts the natural hydrogen-bonding network of water, forcing the water molecules to form a more ordered, cage-like structure around the cation to minimize the thermodynamic penalty of solvating a hydrophobic species. This "structure-making" effect is a hallmark of hydrophobic hydration. rsc.org
The presence of this compound in a solution significantly affects the reorientational dynamics of the solvent molecules. This is particularly evident in studies using dielectric relaxation spectroscopy, which probes the collective orientational motion of polar solvent molecules. nih.gov While specific data for this compound is scarce, studies on analogous tetraalkylammonium salts, such as tetrabutylammonium (B224687) bromide, in various solvents provide valuable insights. acs.orgrsc.org
The dielectric relaxation spectrum of an electrolyte solution is influenced by the reorientation of solvent molecules in the solvation shells of the ions, which can be slower or faster than in the bulk solvent, and by the kinetic depolarization effect. mdpi.com The large, hydrophobic TPA⁺ cation, with its associated structured water cage, is expected to slow down the reorientation of nearby water molecules. This effect is a consequence of the increased local viscosity and the energetic cost of disrupting the hydration shell.
Ion-Pairing and Ion Aggregation in Solution
In solutions of this compound, the electrostatic attraction between the tetrapropylammonium cation (TPA⁺) and the bromide anion (Br⁻) can lead to the formation of ion pairs. The extent of this association is dependent on factors such as the solvent's dielectric constant, temperature, and the concentration of the salt. nih.gov
Spectroscopic techniques, particularly Raman and infrared spectroscopy, are powerful tools for detecting and characterizing ion-pair formation. The vibrational modes of the TPA⁺ cation are sensitive to its local environment. When an ion pair is formed, the proximity of the bromide anion can perturb the symmetry of the cation and cause shifts in the frequencies and changes in the intensities of the Raman and IR bands. researchgate.net
For instance, the Raman spectrum of crystalline tetrapropylammonium bromide shows distinct bands corresponding to the vibrational modes of the TPA⁺ cation. researchgate.netchemicalbook.com In solution, the presence of both free ions and ion pairs would be expected to lead to a broadening or splitting of these bands. The C-N symmetric stretching mode and the skeletal deformation modes of the propyl chains are particularly sensitive to the electrostatic environment and can serve as markers for ion pairing.
In a study of bromine-fused salts based on quaternary ammonium (B1175870) molecules, Raman spectroscopy was used to identify the presence of polybromide anions (like Br₃⁻), which are formed in the presence of excess bromine. nih.gov While not directly a study of simple ion pairing, it demonstrates the utility of Raman spectroscopy in probing the interactions between the quaternary ammonium cation and bromide species in solution. nih.gov
Table 1: Selected Raman Bands of Tetrapropylammonium Bromide
| Raman Shift (cm⁻¹) | Assignment |
| ~2960 | C-H stretching vibrations |
| ~1450 | CH₂ scissoring vibrations |
| ~950 | C-N symmetric stretching |
| ~455 | Skeletal deformation modes |
Note: The exact positions of the bands can vary depending on the phase (solid or solution) and the solvent. researchgate.netchemicalbook.comias.ac.in
The extent of ion association in tetrapropylammonium bromide solutions can be quantified through concentration-dependent conductivity measurements. The molar conductivity of an electrolyte solution decreases with increasing concentration due to interionic interactions. By analyzing the conductivity data using theoretical models, such as the Fuoss or Barthel equations, it is possible to determine the limiting molar conductivity (Λ∞) and the association constant (Kₐ) for ion-pair formation. uni-regensburg.deacs.org
A study of tetraalkylammonium bromides in aqueous solutions showed that the association constant for TPAB is measurable, indicating that ion pairing does occur, although the salt is largely dissociated, especially in dilute solutions. acs.org The value of Kₐ provides a quantitative measure of the equilibrium between free ions and ion pairs.
Table 2: Limiting Molar Conductivity and Association Constant for Tetrapropylammonium Bromide in Aqueous Solution at 298.15 K
| Parameter | Value | Reference |
| Limiting Molar Conductivity (Λ∞) (S cm² mol⁻¹) | 100.24 | acs.org |
| Association Constant (Kₐ) (L mol⁻¹) | 4.8 | acs.org |
The data indicates that while ion pairing occurs, tetrapropylammonium bromide is a relatively strong electrolyte in water. The tendency for ion association increases in solvents with lower dielectric constants.
Behavior in Non-Aqueous and Mixed Solvent Systems
The solvation and association behavior of this compound is significantly altered in non-aqueous and mixed solvent systems compared to pure water. The changes in solvent properties, such as dielectric constant, viscosity, and hydrogen-bonding ability, play a crucial role.
In mixed solvents like N,N-dimethylformamide (DMF)-water, studies on the related tetrabutylammonium bromide show that ion-solvent interactions are more pronounced at lower DMF content, while ion-ion interactions become more significant at higher DMF content and higher salt concentrations. psu.edu Similarly, in methanol-water and ethanol-water mixtures, the solvation of tetraalkylammonium bromides is complex, with evidence of preferential solvation by one of the solvent components. researchgate.netpsu.edu The transfer enthalpy of tetrabutylammonium bromide from water to aqueous alcohol mixtures shows a systematic variation, which is indicative of changes in the solvent structure and the solute's interaction with it. rsc.orgpsu.edu
In purely non-aqueous solvents, such as alcohols, the behavior is also distinct. For example, viscosity and density measurements of tetrabutylammonium bromide in methanol (B129727) and ethanol (B145695) indicate strong solute-solvent interactions. The formation of deep eutectic solvents (DESs) with hydrogen bond donors like ethylene (B1197577) glycol and glycerol (B35011) is another important aspect of the behavior of tetrapropylammonium bromide in non-aqueous systems. elsevierpure.comajol.info In these DESs, TPAB acts as a hydrogen bond acceptor, forming a liquid with a significantly lower melting point than the individual components. The physicochemical properties of these DESs, such as density, viscosity, and conductivity, can be tuned by changing the hydrogen bond donor and the molar ratio of the components. elsevierpure.com
The study of tetraalkylammonium bromides in various solvent systems is crucial for understanding their role as phase-transfer catalysts, electrolytes in electrochemical applications, and structure-directing agents in synthesis. ajol.infosacheminc.com
Investigation in Organic Solvents and Binary Mixtures
The behavior of tetrapropylammonium bromide has been extensively studied in a variety of organic solvents and their binary mixtures with water. These studies often focus on the formation of deep eutectic solvents (DESs), which are mixtures of a hydrogen bond acceptor (like TPAB) and a hydrogen bond donor that have a significantly lower melting point than the individual components. researchgate.netelsevierpure.com
In mixtures with hydrogen bond donors like ethylene glycol, triethylene glycol, and glycerol, tetrapropylammonium bromide forms DESs with a wide range of physicochemical properties. researchgate.netelsevierpure.com The properties of these mixtures, such as density, viscosity, and conductivity, are highly tunable and depend on the nature of the hydrogen bond donor and the molar ratio of the components. elsevierpure.com For instance, the viscosity of these deep eutectic solvents decreases significantly as temperature increases, a behavior consistent with many liquid solutions. researchgate.net
Molecular dynamics simulations and NMR studies on similar tetraalkylammonium salts, like tetraethylammonium (B1195904) bromide (TEABr), in aqueous binary solvents such as ethanol, trifluoroethanol, and acetonitrile (B52724), provide insights into the solvation structure. nih.gov These studies reveal that the solvation of the cation and anion is highly dependent on the composition of the solvent mixture, involving electrostatic forces and weak hydrogen bonds. nih.gov For example, in water-acetonitrile mixtures, both TEABr and its tetrafluoroborate (B81430) counterpart are soluble across all compositions, which is not the case for water-ethanol mixtures, highlighting the specific nature of solvent-solute interactions. nih.gov
| Property | Value Range | Conditions | Reference |
| Density | 1.096-1.218 g/cm³ | TPAB-based DESs, 293.15 to 353.15 K | elsevierpure.com |
| Viscosity | 6.02-1510.0 cP | TPAB-based DESs, 293.15 to 353.15 K | elsevierpure.com |
| Conductivity | 167.2-11,500.0 µS/cm | TPAB-based DESs, 293.15 to 353.15 K | elsevierpure.com |
| Refractive Index | 1.4466-1.4908 | TPAB-based DESs, 293.15 to 353.15 K | elsevierpure.com |
Impact on Dielectric Properties of Solutions
The presence of ionic species like tetrapropylammonium bromide in a solvent significantly alters its dielectric properties. Dielectric relaxation spectroscopy is a powerful technique used to study these effects by measuring the complex permittivity of the solution over a range of frequencies.
Studies on similar salts, such as tetrabutylammonium bromide in solvents like 1,2-dichloroethane (B1671644) and pentan-3-one, show that the dispersion of permittivity cannot be described by a single relaxation time. rsc.org This indicates complex relaxation processes, likely involving the rotational diffusion of ion pairs and the translational diffusion of free ions. rsc.org The dielectric properties of binary solutions are systematically cataloged, providing fundamental data on permittivity, dielectric loss, and relaxation times. pageplace.de The addition of an electrolyte to a solvent generally increases its static permittivity at low concentrations and influences the relaxation dynamics of the solvent molecules.
Thermodynamic Characterization of Solvation Processes
The dissolution and solvation of tetrapropylammonium bromide are governed by thermodynamic principles. The enthalpy, entropy, and Gibbs free energy of solvation provide a quantitative measure of the energetic changes that occur when the salt is dissolved in a solvent.
The enthalpy of solution (ΔH_soln) is the heat absorbed or released during the dissolution process. vaia.com For many tetraalkylammonium salts, this process can be endothermic, yet the salts are highly soluble. This is because a large, positive entropy change (ΔS_soln) associated with the dissolution of the crystal lattice and the organization of solvent molecules around the ions can overcome the unfavorable enthalpy change, leading to a negative Gibbs free energy of solvation (ΔG_soln). vaia.com
Calorimetric measurements on related compounds, such as tetraethyl- and tetrabutylammonium bromides in water-hexamethylphosphotriamide (HMPT) mixtures, have been used to determine the standard enthalpies of solution. researchgate.net These studies allow for the calculation of enthalpic pair interaction coefficients between the solute and the co-solvent, revealing the nature of these interactions. For instance, the interaction between tetraalkylammonium ions and HMPT in water is found to be enthalpically repulsive. researchgate.net The study of how these thermodynamic parameters change with temperature provides further insights into the heat capacity changes and the entropic contributions to the solvation process. researchgate.net
| Thermodynamic Parameter | Description | Significance |
| Enthalpy of Solution (ΔH_soln) | Heat absorbed or released when a solute dissolves in a solvent. | Indicates whether the dissolution is endothermic (positive) or exothermic (negative). vaia.com |
| Entropy of Solution (ΔS_soln) | Change in disorder of the system upon dissolution. | A positive value, driven by the dissociation of the ionic lattice and solvent reorganization, promotes solubility. vaia.com |
| Gibbs Free Energy of Solution (ΔG_soln) | The overall thermodynamic driving force for dissolution (ΔG = ΔH - TΔS). | A negative value indicates a spontaneous dissolution process. vaia.com |
| Enthalpic Pair Interaction Coefficients | Quantify the enthalpic contribution of interactions between solute and co-solvent molecules. | Reveals whether interactions are attractive (negative) or repulsive (positive). researchgate.net |
Applications in Advanced Separation Sciences and Separation Media
Utilization as an Ion-Pairing Reagent in Chromatographic Separations
In the realm of liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), ion-pairing reagents are indispensable for the analysis of ionic compounds that otherwise exhibit poor retention on non-polar stationary phases. Tetrapropylammonium (B79313) bromide can function as a cationic ion-pairing reagent, interacting with anionic analytes to modulate their retention and improve separation efficiency.
The retention mechanism in ion-pair chromatography is a subject of ongoing discussion, with two predominant models proposed: the ion-pair formation model and the dynamic ion-exchange model.
Ion-Pair Formation in the Mobile Phase: In this model, the tetrapropylammonium cation (TPA+) forms a neutral ion pair with an anionic analyte in the mobile phase. This newly formed, less polar complex can then partition onto the hydrophobic stationary phase (e.g., a C18 column) and be retained. The extent of retention is influenced by the hydrophobicity of the ion pair and its concentration.
Dynamic Ion-Exchange on the Stationary Phase: This model suggests that the hydrophobic alkyl chains of the TPA+ cations adsorb onto the surface of the stationary phase, creating a dynamic, positively charged layer. This in-situ-formed ion-exchanger then retains anionic analytes through electrostatic interactions. The retention of the analyte is governed by the concentration of the ion-pairing reagent in the mobile phase and the strength of the electrostatic interaction.
In practice, the retention mechanism is likely a combination of both models, with the dominant mechanism depending on the specific chromatographic conditions, such as the nature of the stationary phase, the composition of the mobile phase, and the properties of the analyte.
The performance of chromatographic separations using tetrapropylammonium bromide as an ion-pairing reagent can be fine-tuned by adjusting several key parameters. The concentration of the ion-pairing reagent is a critical factor; increasing the concentration of TPA+ generally leads to increased retention of anionic analytes. The pH of the mobile phase is another crucial parameter, as it dictates the ionization state of both the analyte and any other ionizable species present. The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase also play a significant role in controlling the retention and selectivity of the separation.
The choice of the counter-ion (in this case, bromide) can also influence the separation, although it is generally considered to have a lesser effect than the cation. However, for detection methods like mass spectrometry, the choice of a volatile counter-ion is often preferred.
| Parameter | Effect on Retention of Anionic Analytes |
| Concentration of Tetrapropylammonium Bromide | Increasing concentration generally increases retention. |
| pH of Mobile Phase | Affects the ionization of analytes and can influence selectivity. |
| Organic Modifier Concentration | Higher concentrations typically decrease retention. |
| Alkyl Chain Length of Ion-Pairing Reagent | Longer chains lead to increased hydrophobicity and retention. |
Table 1: Key Parameters for Optimizing Chromatographic Performance with Tetrapropylammonium Bromide. This interactive table summarizes the influence of various parameters on the retention of ionic analytes.
Role in Aqueous Biphasic Systems (ABS) for Bioseparation and Extraction
Aqueous biphasic systems (ABS), also known as aqueous two-phase systems (ATPS), are liquid-liquid extraction systems composed of two immiscible aqueous phases. bohrium.com These systems provide a gentle and effective environment for the separation and purification of biomolecules, such as proteins and nucleic acids. nih.gov Tetraalkylammonium salts, including tetrapropylammonium bromide, can be used as one of the phase-forming components in these systems, typically in combination with a salting-out agent like a phosphate (B84403) or citrate (B86180) salt. ua.pt
The formation of an aqueous biphasic system is a result of the thermodynamic incompatibility between the two phase-forming components in an aqueous solution. When the concentrations of the tetraalkylammonium salt and the salting-out agent exceed a certain critical value, the solution separates into two distinct aqueous phases. One phase is enriched in the tetraalkylammonium salt, while the other is enriched in the salting-out agent.
The phase diagram, or binodal curve, graphically represents the conditions under which the two-phase system is formed. The position and shape of the binodal curve are influenced by factors such as the chemical nature of the phase-forming components, temperature, and pH. The tie-lines within the binodal curve connect the compositions of the two phases that are in equilibrium.
The partitioning of a target biomolecule between the two phases of an ABS is described by the partition coefficient (K), which is the ratio of the concentration of the biomolecule in the top phase to its concentration in the bottom phase. The partitioning behavior is governed by a complex interplay of factors, including electrostatic interactions, hydrophobic interactions, and the size and conformation of the biomolecule.
By modifying the properties of the ABS, the partition coefficient of a specific biomolecule can be manipulated to achieve its selective extraction into one of the phases. For instance, adjusting the pH can alter the surface charge of a protein, thereby influencing its electrostatic interactions with the charged phase-forming components. Similarly, changing the type or concentration of the tetraalkylammonium salt or the salting-out agent can modify the hydrophobicity and other properties of the phases, leading to changes in the partitioning behavior.
| Factor | Influence on Partition Coefficient (K) |
| pH | Affects the charge of the biomolecule, influencing electrostatic interactions. |
| Type of Salt | The salting-out effect of the salt influences phase formation and partitioning. |
| Concentration of Phase Components | Alters the properties of the phases, such as hydrophobicity and charge density. |
| Temperature | Can shift the phase diagram and affect the solubility and partitioning of biomolecules. |
Table 2: Factors Influencing Partition Coefficients in Aqueous Biphasic Systems. This interactive table outlines the key parameters that can be adjusted to control the partitioning of biomolecules.
While specific data for Tetrapropyl-d28-ammonium bromide is scarce, the principles outlined above for its non-deuterated and other tetraalkylammonium analogues provide a solid foundation for its potential applications in advanced separation sciences. The introduction of deuterium (B1214612) atoms could potentially lead to subtle but measurable isotope effects on its physicochemical properties, which might be exploited for fine-tuning separation processes. Further research is warranted to explore these possibilities and to generate the specific data needed to fully characterize the behavior of this deuterated compound in chromatographic and aqueous biphasic systems.
Catalytic Functions and Mechanistic Investigations
Role as a Phase Transfer Catalyst in Organic Synthesis
Tetrapropylammonium (B79313) bromide, like other quaternary ammonium (B1175870) salts, is an effective phase transfer catalyst (PTC). numberanalytics.combohrium.com PTCs facilitate the transfer of a reactant from one phase to another where the reaction occurs, thereby increasing reaction rates and yields. numberanalytics.combiomedres.us This is particularly useful in reactions involving immiscible aqueous and organic phases. bohrium.comnih.gov
Reaction Rate Enhancement and Selectivity Control
The catalytic activity of quaternary ammonium salts like TPAB stems from their ability to form ion pairs with anions from the aqueous phase. biomedres.us These ion pairs are soluble in the organic phase, allowing the anion to react with the organic substrate. nih.gov This mechanism enhances the reaction rate by overcoming the phase barrier. The lipophilicity of the cation plays a significant role; a more lipophilic cation can more effectively transport the anion into the organic phase. numberanalytics.com
The choice of the phase transfer catalyst can also influence the selectivity of a reaction. While specific studies on selectivity control by TPAB are not abundant in the provided results, the general principle in phase transfer catalysis is that the structure of the catalyst can influence the stereochemical outcome of a reaction. mdpi.com
Interfacial Reaction Mechanisms
The mechanism of phase transfer catalysis is often described as occurring at the interface between the two liquid phases. mdpi.comnih.gov The quaternary ammonium cation exchanges its counter-ion for the reacting anion at the aqueous-organic interface. This new, more lipophilic ion pair then diffuses into the organic phase to react. mdpi.com After the reaction, the catalyst cation, now paired with the leaving group anion, returns to the interface to repeat the cycle.
Studies on analogous systems like tetrabutylammonium (B224687) bromide (TBAB) suggest that the catalytic process is intricately linked to the phase behavior of the system. nih.govacs.org The formation of a third liquid phase, a catalyst-rich microemulsion, can significantly accelerate the reaction rate. capes.gov.br This indicates that the reaction may not occur solely in the bulk organic phase but within this interfacial region. nih.govresearchgate.net
Structure-Directing Agent in the Synthesis of Porous Materials
Tetrapropylammonium cations act as structure-directing agents (SDAs), or templates, in the synthesis of crystalline microporous materials like zeolites and metal-organic frameworks (MOFs). bohrium.comrsc.org The size and shape of the organic cation guide the formation of the inorganic framework around it, leading to specific pore architectures. rsc.org
Templating Mechanisms in Zeolite and Metal-Organic Framework Synthesis
In zeolite synthesis, the tetrapropylammonium cation organizes silicate (B1173343) and aluminate precursors in the synthesis gel, directing the formation of a specific zeolite structure. rsc.orgrsc.org For instance, tetraethylammonium (B1195904) (a close analogue) is known to direct the formation of zeolite beta. rsc.orgresearchgate.net The organic template becomes occluded within the zeolite's pores during crystallization and is typically removed by calcination to open the pore system. The interaction between the template and the inorganic species is crucial for the nucleation and growth of the desired zeolite phase. rsc.org
In the synthesis of Metal-Organic Frameworks (MOFs), organic molecules can act as templates to control the framework's topology and pore dimensions. bohrium.comresearchgate.netrsc.orgnih.gov While specific examples using tetrapropylammonium as a template for MOFs are not detailed in the search results, the principle remains that the size and shape of the cation can direct the assembly of metal ions and organic linkers into a particular framework. The template can influence whether the resulting structure is interpenetrated or has a specific pore size. bohrium.com
Influence on Crystallization and Morphology of Inorganic Materials
The presence of tetrapropylammonium bromide can influence the crystallization process and the final morphology of inorganic materials. In the context of zeolite synthesis, the concentration and type of the structure-directing agent can affect the crystal size and morphology of the resulting zeolite. nih.gov
Modulating Electrodeposition Processes
Tetrapropylammonium bromide has been shown to act as a modulating agent in the electrodeposition of metals. researchgate.net Its presence in the electrolytic bath can significantly affect the quality, morphology, and properties of the deposited metal layer.
In the electrodeposition of cobalt from an acidic sulfate (B86663) solution, the addition of TPAB to the electrolytic bath was found to polarize the cathode and decrease the cathodic current. researchgate.net This resulted in smooth and bright electrodeposits of high-purity cobalt at an optimal concentration. At low concentrations, TPAB addition led to an increase in current efficiency and a decrease in energy consumption.
X-ray diffraction studies revealed that TPAB influences the preferred crystal growth orientation of the cobalt deposit. researchgate.net At lower concentrations, the (100) plane was the preferred growth plane, while at higher concentrations, the (101) plane became dominant. This demonstrates the role of the additive in controlling the crystallographic texture of the electrodeposited metal. Scanning electron microscopy showed that a smooth and uniform deposit was obtained at an optimal TPAB concentration, beyond which the quality of the deposit deteriorated. researchgate.net
The table below summarizes the effect of TPAB concentration on various parameters during cobalt electrodeposition. researchgate.net
| TPAB Concentration (mg/L) | Current Efficiency (%) | Energy Consumption (kWh/kg) | Nucleation Overpotential (mV) |
| 0 | 90.29 | 3.029 | 157 |
| 10 | 99.41 | 2.417 | 171 |
| 20 | 97.37 | 2.729 | 179 |
| 50 | 95.01 | 2.872 | 201 |
Data extracted from a study on cobalt electrodeposition from an acidic sulfate bath. researchgate.net
Quaternary ammonium salts, in general, are used in electrodeposition to suppress dendritic growth and improve the quality of the deposit. rjraap.com They can affect the properties of the solid electrolyte interphase (SEI) layer that forms on the electrode surface. rjraap.com
Impact on Cathodic Polarization and Deposit Morphology
Research into the effects of Tetrapropyl-D28-ammonium bromide's non-deuterated analogue, tetrapropylammonium bromide (TPAB), during the electrodeposition of cobalt from acidic sulfate solutions has provided significant insights into its function. The presence of this additive in the electrolytic bath leads to a notable polarization of the cathode. researchgate.net This is observed as a shift in the nucleation overpotential (NOP) to more negative values with increasing concentration of the additive. For instance, at a concentration of 50 mg/L, the highest polarization is observed, indicating a decrease in the cathodic current density. researchgate.net This phenomenon is attributed to the increased adsorption of the additive on the cathode surface. researchgate.net
The morphology of the electrodeposited metal is also significantly influenced by the concentration of the additive. In the case of cobalt electrodeposition, smooth and uniform deposits were achieved at an optimal concentration of 10 mg/L of TPAB. researchgate.net However, concentrations exceeding this optimum level resulted in a deterioration of the deposit quality. researchgate.net X-ray diffraction (XRD) analysis has further revealed that the additive can alter the preferred crystal growth orientation. In the absence of the additive, the (100) plane is the preferred orientation for cobalt crystal growth. As the concentration of TPAB increases, a shift in the preferred orientation to the (101) plane is observed. researchgate.net
Table 1: Effect of TPAB Concentration on Electrochemical and Morphological Properties of Cobalt Electrodeposits. researchgate.net
| TPAB Concentration (mg/L) | Shift in Nucleation Overpotential (ΔNOP) (mV) | Preferred Crystal Orientation | Deposit Morphology |
|---|---|---|---|
| 0 | 0 | (100) | Not specified as smooth |
| 10 | 14 | (100) | Smooth and uniform |
| 20 | 22 | (101) | Deteriorated quality |
| 50 | 44 | (101) | Deteriorated quality |
Mechanisms of Additive Interaction at the Electrode-Solution Interface
The mechanism by which this compound influences electrodeposition is primarily through its adsorption at the electrode-solution interface. The tetrapropylammonium cation, being a quaternary ammonium species, possesses a positive charge and can be readily adsorbed onto the negatively charged cathode surface. This adsorption layer acts as a physical barrier, inhibiting the rate of metal ion discharge.
The degree of cathodic polarization is directly related to the surface coverage of the adsorbed additive. As the concentration of the additive in the electrolyte increases, so does its surface coverage on the cathode, leading to a greater inhibition of the deposition process and a more negative shift in the deposition potential. researchgate.net This inhibitory effect is not uniform across all crystal faces, which explains the change in the preferred crystallographic orientation of the deposit. researchgate.net By selectively adsorbing on certain crystal planes, the additive stifles their growth, allowing other planes to become dominant, thereby altering the texture and morphology of the final deposit. researchgate.net
The presence of the bromide anion may also play a role, potentially forming ion pairs with the tetrapropylammonium cation or interacting with the electrode surface and the metal ions in solution. However, the primary mechanism is considered to be the blocking effect of the large organic cation. The high purity of the cobalt deposits obtained in the presence of TPAB suggests that the additive itself is not significantly co-deposited with the metal. researchgate.net
Theoretical and Computational Chemistry Studies
Molecular Dynamics (MD) Simulations for Solvation Structures
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, such as the formation of solvation shells around an ion in a solution. While specific MD studies on Tetrapropyl-D28-ammonium bromide are not prevalent in publicly available literature, extensive research on analogous tetraalkylammonium (TAA) cations, such as tetramethylammonium (B1211777) (TMA) and tetrabutylammonium (B224687) (TBA), offers significant insights into the expected behavior. These studies often use polarizable force fields to accurately capture the interactions between the ions and water molecules.
Radial Distribution Functions (RDFs), denoted as g(r), are a cornerstone of MD simulation analysis, describing how the density of surrounding atoms or molecules varies as a function of distance from a central point, in this case, the nitrogen atom of the tetrapropylammonium (B79313) cation or the bromide anion. The position of the peaks in the g(r) plot indicates the distance to the solvation shells, and the area under the peaks can be integrated to determine the coordination number—the average number of solvent molecules in a given solvation shell.
For tetraalkylammonium ions in aqueous solutions, the structure of the hydration shell is a complex interplay between the electrostatic interactions of the charged nitrogen core and the hydrophobic interactions of the alkyl chains. Simulations of the analogous tetrabutylammonium (TBA) ion show that water molecules form a structured cage around the hydrophobic alkyl chains, while also interacting with the central charged group.
Table 1: Illustrative Radial Distribution Function Peak Positions and Coordination Numbers for a Generic Tetraalkylammonium (TAA+) Cation and Bromide (Br-) Anion in Water (Note: This table is a representative example based on general findings for tetraalkylammonium salts like TBA-Br, as specific data for this compound is not readily available. The values illustrate the expected type of data from an MD simulation.)
| Ion-Solvent Pair | First Peak Position (Å) | First Minimum Position (Å) | Coordination Number (First Shell) |
| TAA+ (N-atom) - Water (O-atom) | ~4.5 | ~5.8 | ~20-25 |
| Br- - Water (H-atom) | ~2.2 | ~2.9 | ~6-7 |
This interactive table demonstrates the typical distances and number of water molecules found in the immediate vicinity of the cation and anion in an aqueous solution.
Solvent reorganization dynamics refers to the timescale and mechanism by which solvent molecules rearrange themselves in response to a change in the solute's charge distribution or position. This is a critical factor in processes like electron transfer and chemical reactions at interfaces. MD simulations can probe these dynamics by calculating various time correlation functions. The residence time of solvent molecules within an ion's hydration shell provides a measure of how strongly the solvent is bound. Studies on similar ions show that water dynamics in the hydration shell of the cation are significantly slower compared to bulk water, a consequence of the hydrophobic hydration effect around the alkyl chains. This sluggishness is a key feature of the "structure-making" properties attributed to larger tetraalkylammonium salts in aqueous solutions.
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Simulations
Hybrid QM/MM simulations offer a powerful approach to study chemical processes in complex environments like solutions. In this method, the chemically active region (e.g., the ion and its immediate solvent shell) is treated with high-accuracy quantum mechanics (QM), while the rest of the system is described by a more computationally efficient molecular mechanics (MM) force field. This partitioning allows for the accurate modeling of electronic effects in a large system.
QM/MM simulations are particularly well-suited for characterizing the nuanced short-range interactions between the Tetrapropyl-D28-ammonium cation, the bromide anion, and the surrounding solvent molecules. The QM treatment can accurately describe charge transfer, polarization, and hydrogen bonding in the first solvation shell. For the tetrapropylammonium cation, this would involve detailing the precise nature of the interaction between the positively charged nitrogen center and the lone pairs of the solvent's oxygen atoms, as well as the hydrophobic interactions of the deuterated propyl chains.
The presence of an ion can perturb the electronic structure of the nearby solvent molecules. A QM/MM approach can quantify these perturbations, such as shifts in the orbital energies of the solvent molecules within the ion's primary solvation shell. These electronic effects are crucial for understanding spectroscopic measurements and the reactivity of the solvated ion. While specific data for this compound is scarce, the methodology provides a framework for such investigations.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules. DFT calculations on tetraalkylammonium ions have been used to understand their stability and reactivity. For instance, studies on tetraalkylammonium cations have shown they can fragment into a tertiary amine and an alkyl radical upon reduction.
DFT calculations for this compound would typically be performed in the gas phase or using an implicit solvent model to approximate the effects of the solvent environment. These calculations can yield precise bond lengths, bond angles, and partial atomic charges.
Table 2: Representative DFT-Calculated Properties for the Tetrapropylammonium Cation (Note: This table presents typical data that would be obtained from DFT calculations, based on general knowledge of similar quaternary ammonium (B1175870) salts. Specific calculated values for the deuterated compound are not available.)
| Property | Calculated Value | Unit |
| C-N Bond Length | ~1.52 | Å |
| C-C Bond Length | ~1.54 | Å |
| C-N-C Bond Angle | ~109.5 (tetrahedral) | Degrees |
| Mulliken Charge on N | ~ -0.2 to -0.3 | a.u. |
| HOMO-LUMO Gap | ~ 5-7 | eV |
This interactive table summarizes key structural and electronic parameters for the tetrapropylammonium cation as would be predicted by DFT calculations.
These calculations are invaluable for parameterizing the force fields used in classical MD simulations and for providing a benchmark for QM/MM studies. The deuteration of the propyl chains would have a negligible effect on the electronic structure and geometry but would be critical for calculating vibrational spectra (e.g., IR and Raman), where the increased mass of deuterium (B1214612) would cause a noticeable red-shift in the C-D stretching frequencies compared to C-H stretching.
Prediction of Vibrational Frequencies and Spectroscopic Signatures
The vibrational spectrum of a molecule provides a unique fingerprint based on the various motions of its atoms. Theoretical calculations, especially using DFT methods, can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra.
Due to the complete deuteration of the propyl chains (C₃D₇), the vibrational frequencies associated with the C-D bonds are expected to be significantly different from those of the C-H bonds in the non-deuterated analogue, tetrapropylammonium bromide. The heavier mass of deuterium atoms leads to a decrease in the frequency of stretching and bending vibrations involving these atoms. This isotopic shift is a key feature that can be predicted with a high degree of accuracy through computational modeling.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to perform geometry optimization and frequency calculations for the Tetrapropyl-D28-ammonium cation. nih.govnih.govresearchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systemic errors in the computational method. nih.gov
The predicted vibrational spectrum can be broken down into different types of modes:
C-D Stretching: These vibrations, corresponding to the stretching of the carbon-deuterium bonds, are expected to appear at lower wavenumbers compared to the C-H stretching vibrations (which typically appear around 2800-3000 cm⁻¹) in the non-deuterated compound.
CH₂/CD₂ and CH₃/CD₃ Bending and Rocking Modes: The various bending (scissoring), wagging, twisting, and rocking modes of the deuterated methylene (B1212753) and methyl groups will also be shifted to lower frequencies upon deuteration.
C-N and C-C Skeletal Vibrations: The vibrations of the carbon-nitrogen and carbon-carbon backbone of the cation are also influenced by deuteration, though to a lesser extent than the C-D modes.
A theoretical assignment of the principal vibrational modes for the Tetrapropyl-D28-ammonium cation, based on typical DFT calculation results for similar structures, is presented below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(C-D) | 2100 - 2250 | Stretching vibrations of the C-D bonds in the deuterated propyl chains. |
| δ(CD₂) and δ(CD₃) | 1000 - 1200 | Bending (scissoring) vibrations of the deuterated methylene and methyl groups. |
| ρ(CD₂) and ρ(CD₃) | 700 - 900 | Rocking vibrations of the deuterated methylene and methyl groups. |
| ν(C-N) | 900 - 1100 | Stretching vibrations of the C-N bonds of the quaternary ammonium center. |
| ν(C-C) | 800 - 1000 | Stretching vibrations of the C-C bonds within the propyl chains. |
These predicted frequencies provide a basis for the interpretation of experimental IR and Raman spectra of this compound.
Analysis of Electronic Charge Distribution and Ionic States
The electronic structure of this compound is characterized by its ionic nature, consisting of a positively charged Tetrapropyl-D28-ammonium cation ([N(C₃D₇)₄]⁺) and a negatively charged bromide anion (Br⁻). Computational methods such as Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution and the nature of the ionic interactions. uni-muenchen.de
NBO analysis transforms the complex, delocalized molecular orbitals of the system into a set of localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dejuniperpublishers.com This allows for the calculation of the net charge on each atom, providing a quantitative measure of the electronic distribution.
In the Tetrapropyl-D28-ammonium cation, the positive charge is not solely localized on the central nitrogen atom. Instead, it is distributed across the entire cation. The nitrogen atom carries a significant portion of the positive charge, but the adjacent carbon and deuterium atoms also bear partial positive charges. This delocalization of charge is a key feature of quaternary ammonium cations.
The NBO analysis can also reveal details about the donor-acceptor interactions between the bromide anion and the cation. Although the primary interaction is electrostatic, there can be weak orbital interactions, such as the donation of electron density from the lone pairs of the bromide anion to the antibonding orbitals of the C-N or C-D bonds of the cation.
A representative table of calculated atomic charges from an NBO analysis for the Tetrapropyl-D28-ammonium cation is shown below. These values are illustrative and depend on the specific level of theory and basis set used in the calculation.
| Atom | Calculated Net Charge (e) | Description |
|---|---|---|
| Nitrogen (N) | +0.4 to +0.6 | The central nitrogen atom, bearing a significant portion of the positive charge. |
| α-Carbon (Cα) | -0.1 to +0.1 | The carbon atoms directly bonded to the nitrogen atom. |
| β-Carbon (Cβ) | -0.2 to 0.0 | The carbon atoms in the middle of the propyl chains. |
| γ-Carbon (Cγ) | -0.3 to -0.1 | The terminal carbon atoms of the propyl chains. |
| Deuterium (D) | +0.05 to +0.15 | The deuterium atoms, which are slightly positively charged due to the electronegativity of carbon. |
| Bromide (Br⁻) | -1.0 | The bromide anion, carrying a full negative charge. |
The analysis of the ionic states through computational chemistry confirms the distinct separation of charge between the cation and the anion, which is characteristic of an ionic compound. The delocalization of the positive charge on the cation has implications for its interaction with its environment and its role in various chemical processes.
Emerging Research Directions and Future Perspectives
Integration into Deep Eutectic Solvents (DESs) and Analogues
The exploration of tetrapropyl-d28-ammonium bromide as a component of deep eutectic solvents (DESs) represents a significant frontier in solvent chemistry. DESs, which are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), exhibit a melting point lower than either of their individual components and are lauded for their green credentials, including low volatility, high thermal stability, and often, biodegradability. nih.govmdpi.com
Design and Characterization of Tetrapropylammonium (B79313) Bromide-Based DESs
The design of DESs based on tetrapropylammonium bromide (and by extension, its deuterated form) involves the careful selection of a suitable HBD to pair with the quaternary ammonium (B1175870) salt, which acts as the HBA. mdpi.comresearchgate.net Research has demonstrated the successful formation of DESs by combining TPAB with various HBDs, including ethylene (B1197577) glycol, triethylene glycol, and glycerol (B35011), at different molar ratios. elsevierpure.comguidechem.com The choice of HBD and the molar ratio of HBA to HBD are critical factors that dictate the physicochemical properties of the resulting DES. researchgate.netguidechem.com
The characterization of these novel solvents is a meticulous process involving the measurement of key physical and chemical properties over a range of temperatures. elsevierpure.comguidechem.com These properties are crucial for determining the potential applications of the DESs. A study on TPAB-based DESs revealed a wide liquid range with minimum melting points as low as 249.75 K for a TPAB:ethylene glycol mixture at a 1:4 molar ratio. elsevierpure.comguidechem.com The physicochemical properties of these DESs are summarized in the interactive data table below.
| Property | Range of Measured Values | Temperature Range (K) |
| Density (g/cm³) | 1.096 - 1.218 | 293.15 - 353.15 |
| Viscosity (cP) | 6.02 - 1510.0 | 293.15 - 353.15 |
| Surface Tension (mN/m) | 41.9 - 53.2 | 293.15 - 353.15 |
| Conductivity (μS/cm) | 167.2 - 11,500.0 | 293.15 - 353.15 |
| Refractive Index | 1.4466 - 1.4908 | 293.15 - 353.15 |
| pH | 4.837 - 7.290 | 293.15 - 353.15 |
This data is based on research conducted with the non-deuterated analogue, tetrapropylammonium bromide (TPAB). The properties of DESs based on this compound are expected to be very similar. elsevierpure.comguidechem.com
The tunability of these properties by altering the HBD or the molar ratio allows for the design of task-specific DESs. researchgate.netguidechem.com The use of the deuterated form, this compound, would be particularly advantageous in spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and neutron scattering, to probe the intricate hydrogen bonding networks and molecular interactions within the DES structure. researchgate.net
Applications of Novel DES Formulations
The versatile and tunable nature of tetrapropylammonium bromide-based DESs opens up a wide array of potential applications. elsevierpure.comguidechem.com Their ability to act as a reaction medium, electrochemical process medium, solvent, and absorbent makes them attractive for various chemical processes. elsevierpure.comguidechem.com For instance, quaternary ammonium-based DESs have been explored as catalysts for the glycerolysis of free fatty acids, a process that enhances the efficiency and cost-effectiveness of biodiesel production. researchgate.net
Furthermore, the green characteristics of these DESs make them suitable for applications in separations and extractions. nih.gov For example, DESs have been successfully employed in the extraction of bioactive compounds from natural products and for the removal of contaminants from water. nih.govnih.gov The potential to tailor the properties of these solvents allows for the optimization of extraction efficiency and selectivity for specific target molecules. researchgate.net
Advanced Applications in Green Chemistry and Sustainable Technologies
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to the growing interest in DESs. nih.govnih.gov this compound, as a component of these environmentally benign solvent systems, is positioned to contribute significantly to sustainable technologies.
The inherent properties of DESs, such as their low toxicity, biodegradability, and simple preparation, align well with the goals of green chemistry. nih.govmedchemexpress.com Their use can lead to the development of cleaner and more sustainable industrial processes. For instance, the application of DESs in CO2 capture has been a subject of considerable research. mdpi.com The high solvation capability of DESs for gases, coupled with their low volatility, makes them promising candidates for reducing greenhouse gas emissions. mdpi.com
Moreover, the use of DESs in nanotechnology for the synthesis of nanomaterials is an emerging area with significant potential. nih.gov The DES can act as both a solvent and a templating agent, influencing the size, shape, and properties of the resulting nanoparticles.
Future Challenges and Opportunities in Fundamental Research
While the potential of this compound and its corresponding DESs is evident, several challenges and opportunities for fundamental research remain. A primary challenge is the limited research specifically focused on the deuterated compound. Most of the existing knowledge is extrapolated from studies on its non-deuterated counterpart. Therefore, a significant opportunity lies in conducting detailed studies on this compound-based DESs to elucidate the kinetic isotope effects and to gain a deeper understanding of the role of hydrogen bonding in these systems through advanced analytical techniques.
Further research is also needed to expand the library of HBDs that can be effectively paired with this compound to create a wider range of DESs with novel properties. A systematic investigation into the structure-property relationships of these DESs will be crucial for their rational design for specific applications.
The long-term stability, recyclability, and a comprehensive toxicological and ecotoxicological assessment of these specific DES formulations are critical aspects that require thorough investigation to ensure their safe and sustainable implementation in industrial processes.
Q & A
Basic Research Questions
Q. How is Tetrapropyl-D28-ammonium bromide synthesized, and how does its deuteration affect characterization?
- Methodological Answer : The synthesis involves substituting hydrogen atoms with deuterium in the propyl chains of tetrapropylammonium bromide. This is typically achieved through catalytic exchange reactions using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Post-synthesis, isotopic enrichment (98 atom% D) is confirmed via ¹H NMR , where the absence of proton signals in the propyl chains indicates successful deuteration . Mass spectrometry (MS) further quantifies isotopic purity by comparing molecular ion peaks (e.g., m/z 294.43 for the deuterated form vs. 266.27 for the non-deuterated analog) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its classification as a skin and eye irritant (GHS Category 1C), researchers must wear nitrile gloves, lab coats, and safety goggles. Work should occur in a fume hood to avoid inhalation. Storage requires airtight containers at room temperature, away from light and moisture. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. How is this compound used as a phase-transfer catalyst in deuterated solvent systems?
- Methodological Answer : Its quaternary ammonium structure facilitates ion-pairing with anionic reactants in biphasic systems (e.g., water/deuterated chloroform). Researchers optimize catalytic efficiency by adjusting reaction parameters:
- Solvent polarity : Use D₂O/CDCl₃ mixtures to enhance interfacial interactions.
- Concentration : 0.1–1.0 mol% catalyst loading balances cost and reactivity.
- Temperature : Reactions are typically run at 25–40°C to prevent thermal degradation .
Advanced Research Questions
Q. How does deuteration impact the compound’s micellar behavior in contrast to non-deuterated analogs?
- Methodological Answer : Deuterated alkyl chains alter critical micelle concentration (CMC) and aggregation kinetics due to isotopic mass effects. To quantify this:
- Surface tension measurements : Compare CMC values in H₂O vs. D₂O.
- Small-angle neutron scattering (SANS) : Resolves deuterium distribution in micelle cores.
- Dynamic light scattering (DLS) : Monitors changes in micelle size and stability. Studies show deuterated surfactants exhibit ~5–10% lower CMC due to stronger hydrophobic interactions .
Q. What strategies resolve discrepancies in NMR data caused by partial deuteration?
- Methodological Answer : Residual proton signals in deuterated compounds may arise from incomplete synthesis or isotopic exchange. To mitigate:
- Purification : Use repeated recrystallization in deuterated solvents.
- Spectral editing : Apply DEPT-135 or HSQC NMR to distinguish residual protons from solvent peaks.
- Quantitative ²H NMR : Validates isotopic enrichment levels .
Q. How can isotopic labeling with this compound elucidate reaction mechanisms?
- Methodological Answer : Incorporate the compound as a deuterium tracer in kinetic isotope effect (KIE) studies. For example:
- Nucleophilic substitutions : Compare reaction rates (kH/kD) to identify rate-determining steps.
- Mass spectrometry imaging (MSI) : Tracks spatial distribution of deuterated intermediates in heterogeneous systems.
- Isotopic dilution assays : Quantify catalytic turnover in enzyme-mimetic reactions .
Key Methodological Considerations
- Synthesis Optimization : Use high-purity deuterated precursors to minimize isotopic scrambling.
- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to confirm structure and purity.
- Safety Compliance : Adhere to GHS protocols for irritant handling and waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
